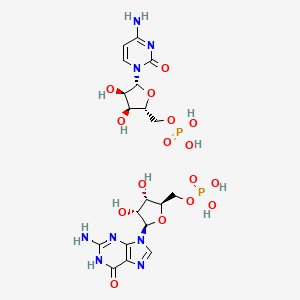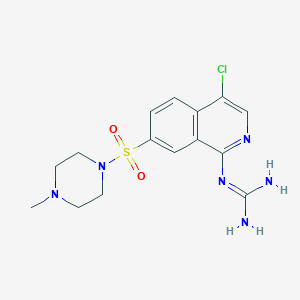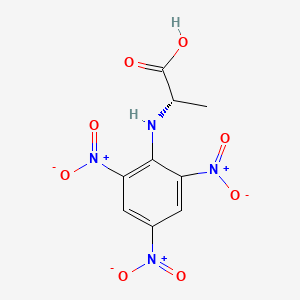
Potassium zinc chromate oxide (K2Zn4(CrO4)4O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium zinc chromate oxide, with the chemical formula K2Zn4(CrO4)4O, is a complex inorganic compound that contains potassium, zinc, and chromate ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium zinc chromate oxide can be synthesized through various chemical reactions involving potassium chromate and zinc salts. One common method involves the reaction of potassium chromate (K2CrO4) with zinc sulfate (ZnSO4) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of potassium zinc chromate oxide may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The resulting product is then purified and processed to obtain the final compound with high purity and desired physical properties .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium zinc chromate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromate ions, which are known for their strong oxidizing properties .
Common Reagents and Conditions:
Oxidation Reactions: Potassium zinc chromate oxide can act as an oxidizing agent in reactions with reducing agents such as organic compounds or metals. These reactions typically occur under acidic or neutral conditions.
Reduction Reactions: The compound can be reduced by strong reducing agents, leading to the formation of lower oxidation state chromium compounds.
Substitution Reactions: Potassium zinc chromate oxide can undergo substitution reactions with other metal ions, resulting in the formation of new compounds with different metal cations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(III) compounds .
Applications De Recherche Scientifique
Potassium zinc chromate oxide has a wide range of scientific research applications due to its unique chemical properties :
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s oxidizing properties make it useful in biological studies, particularly in the investigation of oxidative stress and related cellular processes.
Medicine: Research is ongoing to explore the potential medical applications of potassium zinc chromate oxide, including its use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism by which potassium zinc chromate oxide exerts its effects is primarily related to its strong oxidizing properties. The chromate ions in the compound can interact with various molecular targets, leading to oxidative reactions that can alter the chemical structure and function of other molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Zinc Chromate (ZnCrO4): A compound with similar chemical properties but without the presence of potassium ions.
Potassium Chromate (K2CrO4): Contains potassium and chromate ions but lacks zinc.
Sodium Chromate (Na2CrO4): Similar to potassium chromate but with sodium instead of potassium.
Uniqueness: Potassium zinc chromate oxide is unique due to the combination of potassium, zinc, and chromate ions in its structureThe presence of zinc also contributes to its potential use in biological and medical research .
Propriétés
Numéro CAS |
12433-50-0 |
|---|---|
Formule moléculaire |
CrKO5Zn- |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
potassium;zinc;dioxido(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.K.5O.Zn/q;+1;;;-2;2*-1;+2 |
Clé InChI |
MBXBFNBQDDVXIE-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-][Cr](=O)(=O)[O-].[K+].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


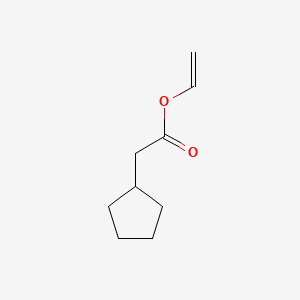
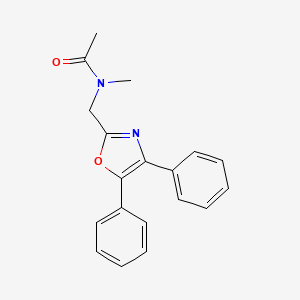
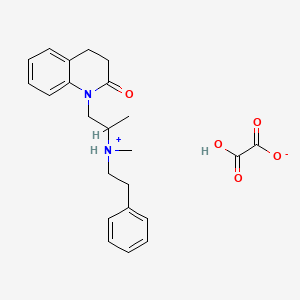
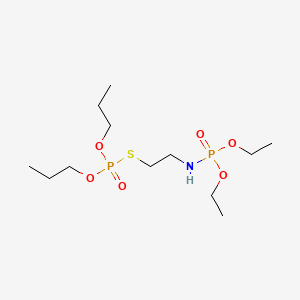
![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
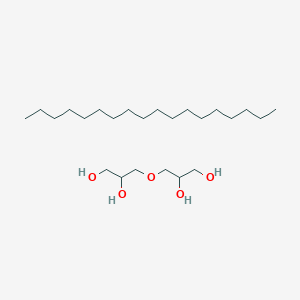
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
